molecular formula C26H26N2O4S B2486852 2-(4-(azepan-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 877818-68-3

2-(4-(azepan-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2486852
CAS No.: 877818-68-3
M. Wt: 462.56
InChI Key: XQCZEFHAUGHZEJ-UHFFFAOYSA-N
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Description

2-(4-(azepan-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that features a benzoisoquinoline core structure with a sulfonyl azepane substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(azepan-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. The initial step often includes the formation of the benzoisoquinoline core, followed by the introduction of the sulfonyl azepane group through sulfonylation reactions. Common reagents used in these reactions include sulfonyl chlorides and amines under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-(azepan-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to reduce the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

2-(4-(azepan-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-(azepan-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The benzoisoquinoline core may interact with nucleic acids or other biomolecules, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(azepan-1-ylsulfonyl)phenyl)ethanone
  • 6-(azepan-1-ylsulfonyl)-2-phenethyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Uniqueness

2-(4-(azepan-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its benzoisoquinoline core, which provides distinct electronic properties and potential biological activity compared to other sulfonyl azepane compounds.

Properties

IUPAC Name

2-[2-[4-(azepan-1-ylsulfonyl)phenyl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4S/c29-25-22-9-5-7-20-8-6-10-23(24(20)22)26(30)28(25)18-15-19-11-13-21(14-12-19)33(31,32)27-16-3-1-2-4-17-27/h5-14H,1-4,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCZEFHAUGHZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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